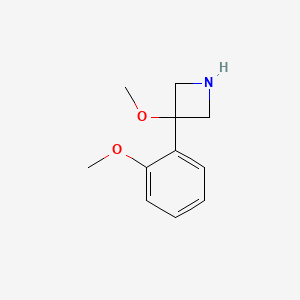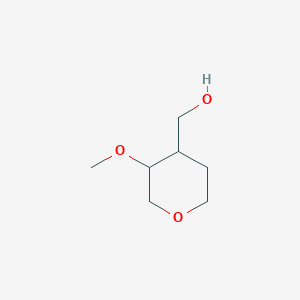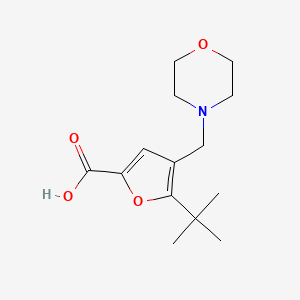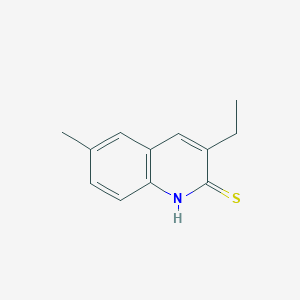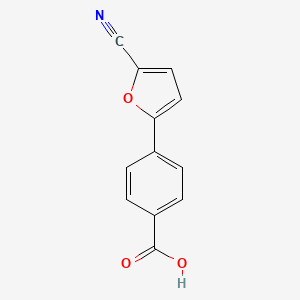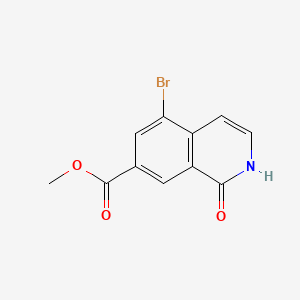
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-7-carboxylate followed by esterification with methanol . The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3) under controlled temperature and pressure conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-1-oxo-1,2-dihydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:
- Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Methyl 5’-bromo-1’-oxo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]-7’-carboxylate
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can influence their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C11H8BrNO3 |
|---|---|
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
methyl 5-bromo-1-oxo-2H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-4-8-7(9(12)5-6)2-3-13-10(8)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
LSZJXWGABCLBQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CNC2=O)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


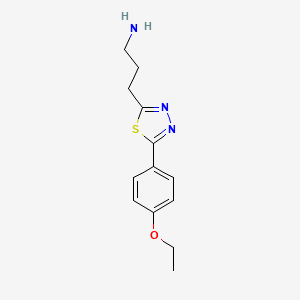
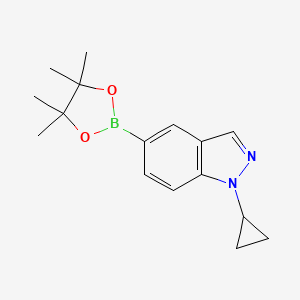

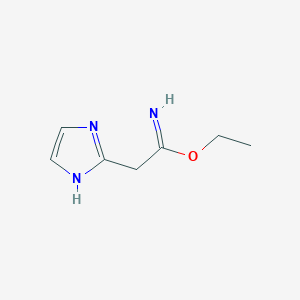


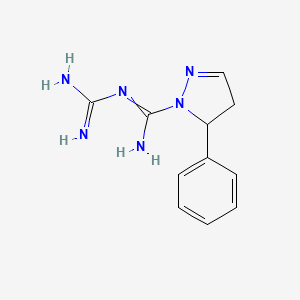
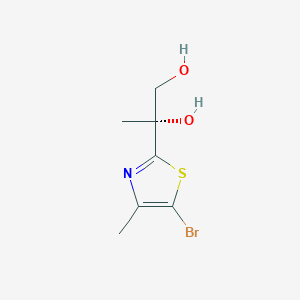
![4-Chloro-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11767015.png)
